![molecular formula C14H8BrClF3NO B187730 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-35-9](/img/structure/B187730.png)
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound used in scientific research for various purposes. It is a member of the benzamide family and has gained significant attention due to its potential in drug discovery and development.
Mechanism Of Action
The mechanism of action of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as autophagy and lysosomal function. The compound has also been shown to modulate the activity of certain proteins involved in cancer and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide depend on the specific application and concentration used. In cancer research, the compound has been shown to inhibit cell proliferation and induce cell death in certain cancer cell lines. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In chemical biology, the compound has been used as a tool to study protein-protein interactions and enzyme activity.
Advantages And Limitations For Lab Experiments
The advantages of using 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments include its high potency, selectivity, and versatility. The compound can be used in a wide range of applications and has been shown to be effective in various assays. However, the limitations of using the compound include its low solubility in aqueous solutions, which can affect its bioavailability and activity. Additionally, the compound can be expensive to synthesize and may require specialized equipment and expertise.
Future Directions
There are several future directions for the use of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in scientific research. One direction is the development of more potent and selective analogs of the compound for use in drug discovery and development. Another direction is the exploration of the compound's potential in other areas of research such as neurodegenerative diseases and infectious diseases. Additionally, the compound could be used as a tool to study other cellular processes and pathways.
Synthesis Methods
The synthesis of 3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been used in scientific research for various purposes. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has also been used as a tool in chemical biology to study protein-protein interactions and enzyme activity. Additionally, it has been used as a fluorescent probe to study cellular processes such as autophagy and lysosomal function.
properties
CAS RN |
56661-35-9 |
|---|---|
Product Name |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Molecular Formula |
C14H8BrClF3NO |
Molecular Weight |
378.57 g/mol |
IUPAC Name |
3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-9-3-1-2-8(6-9)13(21)20-10-4-5-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
GCJFJOBGTFUFED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



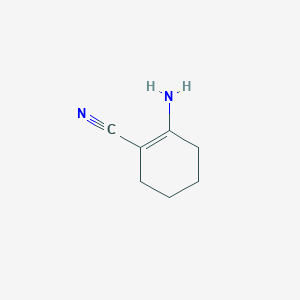
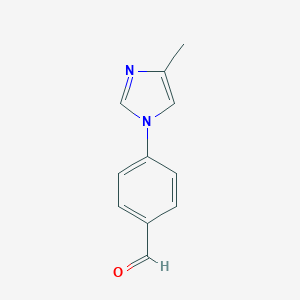
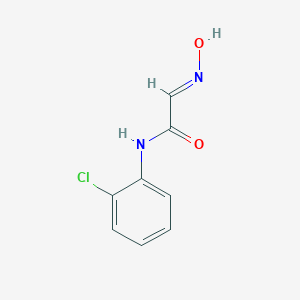
![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
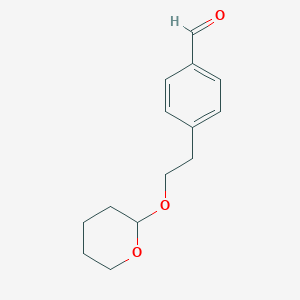
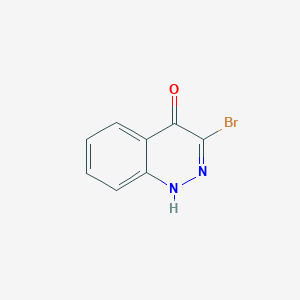
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
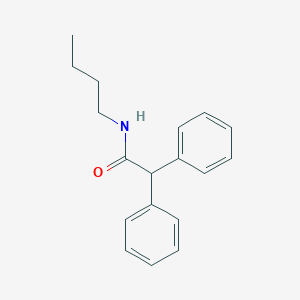
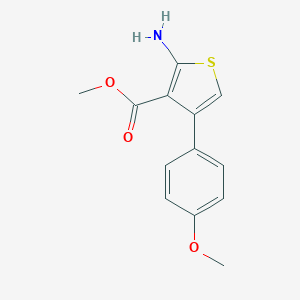
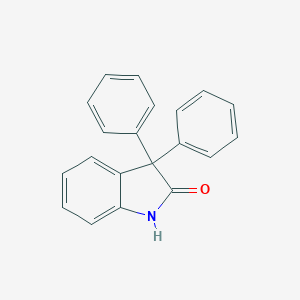
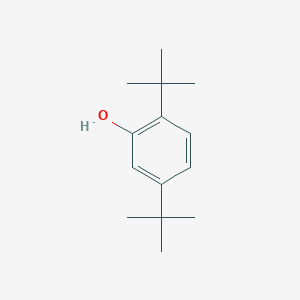
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
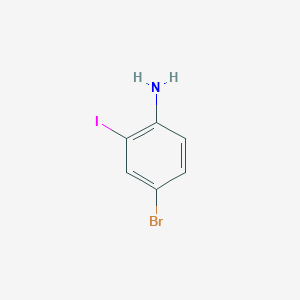
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)